molecular formula C18H19N5OS B2620628 N-cyclopentyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 483984-49-2

N-cyclopentyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2620628
CAS No.: 483984-49-2
M. Wt: 353.44
InChI Key: KPGYPORAQQOQBR-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a chemical research reagent featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold, a structure known for its role as a bioisostere of the endogenous purine nucleoside adenine . This molecular similarity allows derivatives of this class to effectively compete with ATP for binding at the catalytic site of various kinase enzymes, making them a cornerstone in the development of targeted protein kinase inhibitors . Compounds based on the pyrazolo[3,4-d]pyrimidine core have demonstrated significant research value in investigating oncogenic pathways. Specifically, close analogs have been identified as potent inhibitors of Src kinase, a non-receptor tyrosine kinase whose hyperactivation is implicated in cancer cell proliferation, survival, and migration . In validated 2D and 3D cellular models, such as glioblastoma (GBM), these inhibitors have been shown to significantly reduce cell viability and tumorigenicity, and can enhance cancer cell sensitivity to ionizing radiation . Furthermore, this scaffold is extensively investigated for its inhibitory potential against other critical oncology targets, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) . The structural features of this specific compound—including the 1-phenyl group, the 4-thioacetamide linker, and the N-cyclopentyl moiety—are designed to explore structure-activity relationships (SAR) and optimize binding affinity and selectivity within the kinase ATP-binding pocket . This product is intended for non-human research applications only and is a valuable tool for scientists exploring kinase biology, cancer mechanisms, and structure-based drug design.

Properties

IUPAC Name

N-cyclopentyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c24-16(22-13-6-4-5-7-13)11-25-18-15-10-21-23(17(15)19-12-20-18)14-8-2-1-3-9-14/h1-3,8-10,12-13H,4-7,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGYPORAQQOQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide typically involves the condensation of a pyrazolo[3,4-d]pyrimidine derivative with a cyclopentylamine and a thiol-containing acetamide. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Research indicates that N-cyclopentyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide exhibits several biological activities:

Antimicrobial Activity

Preliminary studies have shown that derivatives of similar structures possess significant antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, indicating potential as an antimicrobial agent .

Anticancer Activity

Investigations into the cytotoxic effects of this compound have demonstrated promising results against cancer cell lines. For instance, compounds with similar structural motifs have shown selective cytotoxicity towards human cancer cells while sparing normal cells. A notable study indicated an IC50 value of approximately 20 nM against glioma cells, suggesting its potential as a therapeutic agent for brain tumors .

Enzyme Inhibition

The compound may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to disease progression. Research has highlighted that similar compounds can inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases .

Case Study 1: Anticancer Activity

A study evaluated the effects of N-cyclopentyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide on glioma cells. The results indicated that the compound induced apoptosis through microtubule destabilization, demonstrating its potential as a therapeutic agent for brain tumors .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition profile of pyrazolo[3,4-d]pyrimidine derivatives. The study found that these compounds effectively inhibited cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation in cancer progression .

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of the kinase, inhibiting its activity and preventing the phosphorylation of downstream targets. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other proteins involved in cell signaling, further contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

The following table summarizes key structural analogues, their substituents, and physicochemical or biological properties:

Compound Name Molecular Formula Substituents Yield (%) Melting Point (°C) Key Findings References
N-cyclopentyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide (Target) C₂₀H₂₁N₅OS Cyclopentyl (N-substituent) N/A N/A Hypothesized kinase inhibition via pyrazolo-pyrimidine core and thioether linker -
N-(4-Acetamidophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide C₂₁H₁₈N₆O₂S 4-Acetamidophenyl (N-substituent) N/A N/A Structural analogue with enhanced solubility due to polar acetamidophenyl group
2-(4-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide (XVI) C₂₃H₂₂ClN₇O Piperazine linker, 1,3,4-thiadiazole 75 156–158 Improved stability and binding affinity in molecular dynamics simulations
Epirimil (N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide) C₂₀H₂₀N₄O₂S 3,4-Dimethoxyphenyl, pyridinyl-pyrimidine core N/A N/A Anticonvulsant activity (in vivo) with low neurotoxicity
N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide C₁₉H₁₈N₂O₂S Cyclopentathieno-pyrimidine core 53 197–198 Moderate antimicrobial activity

Key Observations:

Core Heterocycle Variations: The pyrazolo[3,4-d]pyrimidine core (Target, XVI, ) offers planar aromaticity for kinase binding, distinct from the pyridinyl-pyrimidine in Epirimil or cyclopentathieno-pyrimidine in . Thioether vs. ether linkages: The thioacetamide group in the target compound may enhance covalent interactions compared to oxygen-based linkers .

Substituent Effects: Cyclopentyl vs. Piperazine Linkers: Compound XVI’s piperazine moiety introduces conformational flexibility, which may optimize binding to dynamic kinase domains .

Biological Activity :

  • Epirimil demonstrates anticonvulsant efficacy with a safety profile superior to valproate, attributed to its balanced lipophilicity and hydrogen-bonding capacity .
  • Compound XVI showed stable RMSF (root mean square fluctuation) profiles in molecular dynamics studies, suggesting strong target engagement .

Synthetic Routes: Chlorination of pyrazolo-pyrimidinones (e.g., using POCl₃ or thionyl chloride) is a common step to generate reactive intermediates for subsequent substitutions . Alkylation of thiols with chloroacetamides (e.g., 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide in XVI’s synthesis) is a scalable method for introducing acetamide groups .

Biological Activity

N-cyclopentyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a compound of interest due to its potential therapeutic applications, particularly in cancer treatment and as an agonist for Toll-like receptors (TLRs). This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy based on available research.

Chemical Structure

The compound is characterized by a cyclopentyl group attached to a thioacetamide moiety linked with a pyrazolo[3,4-d]pyrimidine derivative. The presence of these functional groups is significant for its biological activity.

Research indicates that compounds similar to N-cyclopentyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide exhibit various mechanisms of action:

  • Toll-like Receptor Agonism : Compounds with a pyrazolo[4,3-d]pyrimidine structure have been identified as agonists for TLR7, which plays a crucial role in the immune response. Activation of TLR7 can enhance antitumor immunity and promote apoptosis in cancer cells .
  • Inhibition of COX Enzymes : Similar compounds have shown inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is often overexpressed in tumors. This inhibition can lead to reduced inflammation and tumor growth .
  • Antiproliferative Activity : Studies have demonstrated that related derivatives possess significant antiproliferative effects against various cancer cell lines, including Huh7 (hepatocellular carcinoma), MCF7 (breast cancer), and HCT116 (colon cancer) cells. For instance, certain derivatives exhibited IC50 values less than 5 µM, indicating potent activity .

In Vitro Studies

In vitro studies assessing the biological activity of N-cyclopentyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide have highlighted several key findings:

Cell Line IC50 (µM) Mechanism
Huh7<5Antiproliferative
MCF7<5Antiproliferative
HCT116<5Antiproliferative

These results suggest that the compound effectively inhibits cell proliferation through mechanisms that may involve apoptosis and cell cycle arrest.

Case Studies

A notable case study involved the evaluation of similar pyrazolo[3,4-d]pyrimidine compounds as potential anticancer agents. The study reported that compounds exhibiting TLR7 agonistic activity also enhanced the immune response against tumors in animal models . Furthermore, another study indicated that derivatives with structural similarities to N-cyclopentyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide showed promise in reducing tumor sizes in xenograft models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.